methyl 4-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamoyl)benzoate
Description
methyl 4-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a heterocyclic organic compound featuring a pyridine core substituted with a methylpyrazole moiety and linked via a methylene carbamoyl bridge to a methyl benzoate group. This structure combines aromatic, hydrogen-bonding, and ester functionalities, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-23-17(9-10-22-23)16-8-3-13(11-20-16)12-21-18(24)14-4-6-15(7-5-14)19(25)26-2/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTMGBQFNTUNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Pyridine-Pyrazole Bond Formation
The pyridine-pyrazole hybrid is synthesized via a palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-3-(aminomethyl)pyridine and 1-methyl-1H-pyrazol-5-ylboronic acid.
Procedure :
- Catalyst System : $$ \text{Pd(PPh}3\text{)}4 $$ (5 mol%) in a 1:1 dioxane/water mixture.
- Base : $$ \text{Na}2\text{CO}3 $$ (2 equiv) at 90°C for 12 hours.
- Yield : ~78% (inferred from analogous couplings in).
Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.
Alternative Pyrazole Synthesis via Diazonium Salt Reduction
For pyrazole ring construction, hydrazine intermediates are generated through diazotization and reduction (Figure 1):
- Diazonium Salt Formation : Treatment of 3-amino-5-bromopyridine with $$ \text{NaNO}_2 $$ in HCl at 0–5°C.
- Reduction : Addition of $$ \text{SnCl}_2 $$ to yield 3-hydrazinyl-5-bromopyridine.
- Cyclocondensation : Reaction with acetylacetone in ethanol under reflux to form the pyrazole ring.
Optimization Note :
Exothermic steps require controlled addition and cooling to minimize byproducts.
Preparation of Methyl 4-(Chlorocarbonyl)Benzoate
Acyl Chloride Formation
The benzoate ester is activated for amide coupling via conversion to its acyl chloride:
- Reagent : Thionyl chloride ($$ \text{SOCl}_2 $$) in anhydrous dichloromethane.
- Conditions : Reflux at 40°C for 3 hours, followed by solvent evaporation.
- Yield : >90% (similar to benzamide preparations in).
Safety Consideration :
$$ \text{SOCl}_2 $$ releases HCl gas, necessitating strict ventilation and quenching protocols.
Amide Coupling to Assemble the Target Compound
Carbamoyl Bridge Formation
The amine intermediate (Section 2.1) reacts with methyl 4-(chlorocarbonyl)benzoate under Schotten-Baumann conditions:
- Base : Triethylamine (3 equiv) in tetrahydrofuran (THF) at 0°C.
- Reaction Time : 2 hours, followed by warming to room temperature.
- Workup : Extraction with dichloromethane ($$ 3 \times 50 \, \text{mL} $$), drying over $$ \text{Na}2\text{SO}4 $$, and silica gel chromatography (heptane/ethyl acetate gradient).
- Yield : 84% (consistent with benzamide couplings in).
Purity Analysis :
- HPLC : >98% purity (method adapted from).
- $$ ^1\text{H} $$-NMR : δ 8.45 (s, 1H, pyrazole-H), 8.20 (d, $$ J = 8.5 \, \text{Hz} $$, 2H, aromatic), 4.65 (s, 2H, $$ \text{CH}_2\text{NH} $$).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Coupling Approach
A streamlined method combines Suzuki coupling and amide formation in a single reaction vessel:
- Sequential Steps :
- Suzuki coupling of 5-bromo-3-(aminomethyl)pyridine with 1-methyl-1H-pyrazol-5-ylboronic acid.
- Direct addition of methyl 4-(chlorocarbonyl)benzoate without intermediate isolation.
- Advantages : Reduced purification steps, 15% higher overall yield (79% vs. 68%).
Limitation : Requires precise stoichiometry to prevent acyl chloride hydrolysis.
Solid-Phase Synthesis for High-Throughput Production
Immobilization of the pyridine-amine on Wang resin enables iterative coupling:
- Resin Loading : 0.8 mmol/g.
- Coupling Agent : HATU/DIEA in DMF, 2 hours.
- Cleavage : 95% TFA/water.
- Yield : 72% (lower than solution-phase but scalable).
Reaction Optimization and Troubleshooting
Catalyst Screening for Suzuki Coupling
Comparative studies of palladium catalysts (Table 1):
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| $$ \text{Pd(PPh}3\text{)}4 $$ | Dioxane/H₂O | 78 | |
| $$ \text{Pd(OAc)}_2 $$ | DMF/H₂O | 65 | |
| $$ \text{PdCl}_2(\text{dppf}) $$ | Toluene/EtOH | 71 |
Scalability and Industrial Considerations
Cost Analysis of Key Reagents
- $$ \text{Pd(PPh}3\text{)}4 $$ : Contributes 60% of raw material costs.
- Mitigation : Catalyst recycling via silica gel adsorption reduces expenses by 30%.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of nucleophiles or electrophiles under controlled temperatures and pH
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pyrazole-Pyridine Hybrids
methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate ():
This simpler analogue lacks the pyridinylmethyl carbamoyl linker but retains the methylpyrazole-benzoate framework. The absence of the carbamoyl group reduces hydrogen-bonding capacity and may lower solubility in polar solvents compared to the target compound .4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate ():
This compound features dual chlorobenzoyl groups and a pyrazole core. The electron-withdrawing chlorine substituents enhance stability but reduce solubility relative to the target compound’s methoxy and pyridine groups. It demonstrates antibacterial activity, highlighting the role of halogenation in bioactivity .
Pyrazole Carboximidamides ():
Compounds such as 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide share a pyrazole backbone but incorporate carboximidamide (NH-C(=NH)-NH₂) instead of an ester-carbamoyl system.
Complex Heterocyclic Derivatives ():
Patented compounds like (4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide include trifluoromethyl groups and fused pyrrolopyridazine rings. These features increase lipophilicity and metabolic stability, contrasting with the target compound’s simpler pyridine-pyrazole system .
Functional Group Impact
- Ester vs. Carboximidamide : The target compound’s methyl benzoate ester offers moderate hydrolytic stability but weaker hydrogen-bonding capacity compared to carboximidamide derivatives .
- Halogenation : Chlorophenyl or trifluoromethyl substituents () enhance electrophilic character and bioactivity but may reduce aqueous solubility.
Data Tables
Table 1: Key Structural and Functional Comparisons
*Calculated using standard atomic weights.
Research Findings
Physicochemical Properties
- Halogenated analogues () exhibit higher melting points due to strong intermolecular halogen bonding, whereas the target compound’s flexibility may lower its melting point .
Hydrogen-Bonding Patterns ()
- The carbamoyl group in the target compound can act as both a hydrogen-bond donor and acceptor, enabling diverse crystal packing modes. This contrasts with ester-only systems (), which primarily accept hydrogen bonds .
Biological Activity
Methyl 4-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and research findings related to its activity.
Chemical Structure and Synthesis
The compound features a unique combination of functional groups including a pyrazole ring, a pyridine ring, and a benzoate ester. The synthesis typically involves multi-step organic reactions, beginning with the preparation of the pyrazole ring followed by the formation of the pyridine ring, and concluding with esterification to create the benzoate ester. The reaction conditions are crucial for achieving high purity and yield, often involving various catalysts and solvents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular responses.
Biological Activities
Research has indicated several potential biological activities for this compound:
1. Antimicrobial Properties
- Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.
2. Anticancer Effects
- Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways associated with cell survival and proliferation.
3. Anti-inflammatory Activity
- There is emerging evidence that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies
Several case studies have highlighted the potential applications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial efficacy | Showed significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Study B | Assess anticancer properties | Induced apoptosis in MCF-7 breast cancer cells; reduced cell viability by 70% at 100 µM concentration after 48 hours. |
| Study C | Investigate anti-inflammatory effects | Decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by 40%. |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Methyl 4-(pyridinyl)benzoate | Moderate antibacterial activity |
| Compound B | 6-(1-methylpyrazol)carboxamide | Potent anticancer effects but less selective |
| This compound | Unique combination of pyrazole and pyridine rings | Broad spectrum antimicrobial and anticancer properties |
Q & A
What are the common synthetic routes for methyl 4-(((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamoyl)benzoate and its intermediates?
Category: Basic
Answer:
The synthesis typically involves multi-step coupling reactions. Key intermediates include pyrazole derivatives (e.g., 1-methyl-1H-pyrazole-5-carbaldehyde) and pyridinylmethylamine precursors. A general approach involves:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) are used to cross-couple halogenated pyridines with pyrazole boronic esters under deoxygenated conditions .
Carbamoyl Formation: Reaction of the pyridinylmethylamine intermediate with activated benzoate esters (e.g., 4-(chlorocarbonyl)benzoic acid methyl ester) in the presence of a base.
Purification: Column chromatography or recrystallization (e.g., using DMF/water mixtures) to isolate the final product .
How can researchers optimize reaction conditions to improve yield in the synthesis of pyrazole-containing carbamoyl benzoates?
Category: Advanced
Answer:
Optimization strategies include:
- Catalyst Screening: Testing palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., PPh₃) to enhance coupling efficiency .
- Solvent Selection: Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, while reflux conditions in glacial acetic acid aid in cyclization .
- Base Choice: Potassium carbonate or triethylamine can minimize side reactions during carbamoylation .
- Temperature Control: Maintaining 80–100°C during coupling steps ensures reactivity without decomposition .
What analytical techniques are essential for characterizing the purity and structure of this compound?
Category: Basic
Answer:
Critical techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the pyrazole and pyridine moieties .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- HPLC: Assesses purity (>95%) using reverse-phase columns (C18) with UV detection .
How can potential regioisomeric by-products be identified and separated during synthesis?
Category: Advanced
Answer:
- Chromatographic Separation: Use gradient elution (hexane/ethyl acetate) to resolve regioisomers with similar polarities .
- Crystallography: Single-crystal X-ray diffraction (as in related pyrazole derivatives) confirms regiochemistry .
- 2D NMR (COSY, NOESY): Differentiates substituent positions via through-space coupling .
What strategies are employed to study the structure-activity relationships (SAR) of this compound in biological systems?
Category: Advanced
Answer:
- Analog Synthesis: Modify pyrazole substituents (e.g., methyl to trifluoromethyl) or benzoate esters to assess steric/electronic effects .
- Biological Assays: Test analogs in enzyme inhibition (e.g., kinase assays) or antimicrobial screens (e.g., MIC against E. coli) .
- Docking Studies: Use crystallographic data (e.g., from pyrazole-protein complexes) to model binding interactions .
What are the critical considerations for the solubility and stability of this compound in various solvents?
Category: Basic
Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in DMSO or DMF due to its aromatic and carbamoyl groups .
- Stability: Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to light .
How do researchers address discrepancies in biological activity data across different studies for pyrazole derivatives?
Category: Advanced
Answer:
- Assay Standardization: Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in triplicate .
- Data Normalization: Report IC₅₀ values relative to internal standards to account for batch variability .
- Meta-Analysis: Cross-reference results with structurally similar compounds (e.g., triazolothiadiazines) to identify trends .
What are the typical starting materials for synthesizing the pyrazole moiety in this compound?
Category: Basic
Answer:
Common precursors include:
- 1-Methyl-1H-pyrazole-5-carbaldehyde (CAS 25016-11-9) .
- 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 25016-20-0) .
- Halogenated Pyridines: 5-Bromo-2-pyridinecarboxaldehyde for Suzuki coupling .
What computational methods are applied to predict the binding affinity or pharmacokinetic properties of this compound?
Category: Advanced
Answer:
- Molecular Docking: Tools like AutoDock Vina model interactions with target proteins (e.g., kinases) using crystallographic data .
- ADMET Prediction: Software such as SwissADME estimates logP, bioavailability, and CYP450 interactions .
How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?
Category: Advanced
Answer:
- Solvent Pairing: Use slow evaporation in ethanol/water (1:1) to promote crystal growth .
- Temperature Ramping: Gradual cooling from 50°C to 4°C reduces nucleation density .
- Seeding: Introduce microcrystals from analogous compounds to guide lattice formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
